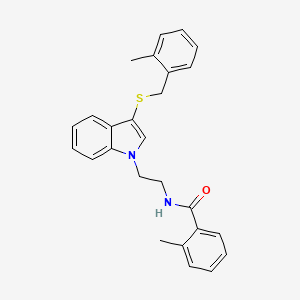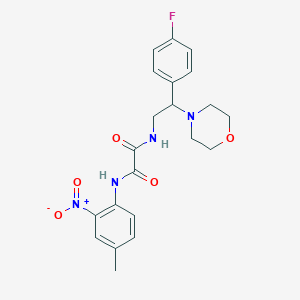
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, commonly known as FMNO, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMNO belongs to the class of oxalamide compounds and has shown promising results in various research studies.
科学的研究の応用
Hypoxia Detection in Biomedical Research
A study by Feng et al. (2016) developed a fluorescent probe using morpholine groups for the selective detection of hypoxia or nitroreductase in cells. This probe, designed with a 4-nitroimidazole moiety and morpholine groups, demonstrated high selectivity, sensitivity, and no cytotoxicity. It was successfully applied for imaging the hypoxic status of tumor cells, marking a significant advancement in biomedical research fields for disease-relevant hypoxia imaging. (Feng et al., 2016)
Neurokinin-1 Receptor Antagonism
Research by Hale et al. (1998) involved structural modifications to morpholine acetal human neurokinin-1 (hNK-1) receptor antagonists. They discovered a potent, long-acting hNK-1 receptor antagonist, demonstrating effectiveness in displacing Substance P from hNK-1 receptors and exhibiting potential in treating peripheral pain, migraine, and psychiatric disorders. (Hale et al., 1998)
Synthesis and Biological Activity of Morpholine Derivatives
A study by Gorle et al. (2016) focused on the synthesis of morpholinophenyl derivatives and their larvicidal activity. This research provided insights into the biological activities of these compounds, highlighting their potential applications in pest control and other relevant fields. (Gorle et al., 2016)
Selective Androgen Receptor Modulators (SARMs)
Wu et al. (2006) explored S-1, a selective androgen receptor modulator with a 4-fluorophenoxy group, for its pharmacokinetics and metabolism in rats. This compound showed promise as a therapeutic agent for androgen-dependent diseases due to its rapid absorption, slow clearance, and extensive metabolism. (Wu et al., 2006)
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(4-methyl-2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O5/c1-14-2-7-17(18(12-14)26(29)30)24-21(28)20(27)23-13-19(25-8-10-31-11-9-25)15-3-5-16(22)6-4-15/h2-7,12,19H,8-11,13H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKFUYIVHQXKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2873896.png)
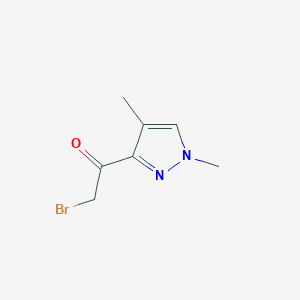

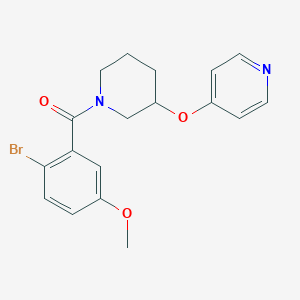

![1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2873903.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2873904.png)
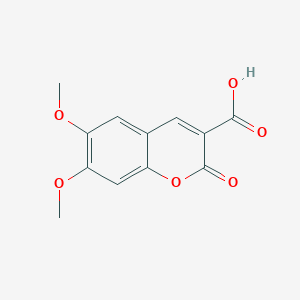
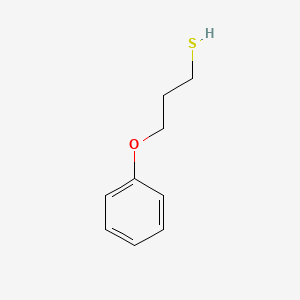
![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2873909.png)
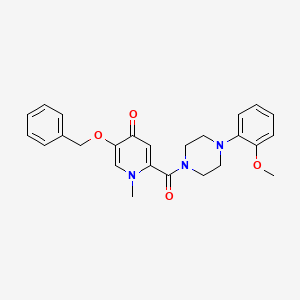

![1-(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2873915.png)
